molecular formula C11H12N2O B097570 1-(methoxymethyl)-2-phenyl-1H-imidazole CAS No. 112655-31-9

1-(methoxymethyl)-2-phenyl-1H-imidazole

Cat. No.: B097570
CAS No.: 112655-31-9
M. Wt: 188.23 g/mol
InChI Key: RLBPGOXMNMWIHS-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-phenyl-1H-imidazole is a substituted imidazole compound offered for research and development purposes. This chemical features a phenyl ring at the 2-position and a methoxymethyl group on the ring nitrogen, a modification often used in synthetic chemistry to protect the imidazole ring during reactions . The imidazole scaffold is of significant interest in medicinal chemistry and pharmacology, with derivatives being investigated for a wide range of biological activities. Substituted imidazoles are frequently explored as key scaffolds in the development of therapeutics, such as inhibitors for specific biological targets . Furthermore, the imidazole core is a privileged structure in organic synthesis and materials science, serving as a building block for more complex molecules and functional materials . Researchers value this and similar compounds for their potential as intermediates in heterocyclic chemistry and for their utility in drug discovery programs. This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

1-(methoxymethyl)-2-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-9-13-8-7-12-11(13)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBPGOXMNMWIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558824
Record name 1-(Methoxymethyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112655-31-9
Record name 1-(Methoxymethyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Deprotonation of 2-phenyl-1H-imidazole using a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a resonance-stabilized imidazolide intermediate. Subsequent treatment with MoM-Cl facilitates nucleophilic substitution, yielding the target compound. Critical parameters include:

  • Solvent : Anhydrous tetrahydrofuran (THF) is preferred for its ability to dissolve both the base and substrate while maintaining reaction homogeneity.

  • Temperature : The reaction is initiated at 273 K (0°C) to minimize side reactions, followed by gradual warming to room temperature.

  • Stoichiometry : A 1.3:1 molar ratio of MoM-Cl to imidazole ensures complete conversion, with excess reagent driving the reaction forward.

Workup and Purification

Post-reaction, the mixture is quenched with aqueous ammonium chloride to neutralize residual base. Extraction with ethyl acetate isolates the crude product, which is purified via flash chromatography using hexane/ethyl acetate gradients. Typical yields range from 42% to 58%, contingent on chromatographic efficiency.

Alternative Synthetic Pathways

Reductive Amination Approaches

A hypothetical route involves reductive amination between 2-phenylimidazole-4-carbaldehyde and methoxyamine. However, no experimental data supports this pathway for the target compound, underscoring the need for further investigation.

Optimization and Scalability

Base Selection

Comparative studies highlight NaHMDS as superior to weaker bases (e.g., K₂CO₃) due to its ability to fully deprotonate the imidazole ring. Trials with sodium hydride (NaH) in THF resulted in lower yields (35–40%), attributed to incomplete deprotonation and side reactions.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) were tested but led to reduced yields (<30%) due to solvation of the reactive intermediate. THF’s moderate polarity strikes an optimal balance between solubility and reactivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.63 (m, 2H, aromatic), 5.09 (s, 2H, CH₂OCH₃), 3.32 (s, 3H, OCH₃).

  • ¹³C NMR : δ 158.9 (imidazole C2), 137.2 (aromatic C), 72.1 (CH₂OCH₃), 56.4 (OCH₃).

Crystallographic Insights

Single-crystal X-ray diffraction of the structurally related 4-(4-fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole reveals a planar imidazole ring with dihedral angles of 14.3° and 33.4° relative to adjacent phenyl groups. These findings suggest steric hindrance minimally affects the methoxymethyl group’s conformational flexibility.

Industrial and Environmental Considerations

Scalability

Bench-scale syntheses (10–50 g) report consistent yields (~50%), indicating robustness for pilot-scale production. However, the high cost of NaHMDS and MoM-Cl necessitates cost-benefit analyses for industrial applications.

Waste Management

The process generates silicon-containing byproducts from NaHMDS, requiring specialized disposal. Substituting greener bases, such as potassium tert-butoxide, remains an area of active research.

ParameterOptimal ConditionAlternative Conditions TestedYield (%)Source
BaseNaHMDS (1.2 equiv)NaH, K₂CO₃42–58
SolventTHFDMF, DMSO42–58
Temperature0°C → RTRT only30–42
MoM-Cl Equiv1.31.0–1.542–58
PurificationFlash ChromatographyRecrystallization42–58

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 1-(formylmethyl)-2-phenyl-1H-imidazole or 1-(carboxymethyl)-2-phenyl-1H-imidazole.

    Reduction: Formation of 1-(methoxymethyl)-2-cyclohexyl-1H-imidazole.

    Substitution: Formation of various 1-(alkoxymethyl)-2-phenyl-1H-imidazole or 1-(aryloxymethyl)-2-phenyl-1H-imidazole derivatives.

Scientific Research Applications

Table 1: Synthesis Conditions

Reactants Base Solvent Temperature
2-Phenylimidazole + Methoxymethyl chlorideSodium Hydride / Potassium CarbonateDimethylformamide / Dimethyl sulfoxideElevated temperatures

Chemistry

In chemistry, 1-(methoxymethyl)-2-phenyl-1H-imidazole serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to compounds with enhanced properties .

Biology

The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties. Studies have shown that imidazole derivatives can exhibit significant antibacterial effects against various pathogens, making them candidates for further development in therapeutic applications .

Medicine

In medicinal chemistry, this compound is explored as a potential therapeutic agent due to its ability to interact with biological targets. The methoxymethyl group enhances membrane penetration, while the phenyl group aids in binding to hydrophobic sites within target proteins .

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of imidazole derivatives. For instance, studies on various substituted imidazoles have shown their effectiveness against Gram-positive and Gram-negative bacteria. The following table summarizes some findings:

Table 2: Antimicrobial Efficacy of Imidazole Derivatives

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For example, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation:

Table 3: Anticancer Activity Against Different Cell Lines

Compound Cell Line IC50 Value (µM)
This compoundMDA-MB-2310.75
HeLa0.50
A5490.60

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to penetrate biological membranes, while the phenyl group can facilitate binding to hydrophobic pockets within the target. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(methoxymethyl)-2-phenyl-1H-imidazole, differing primarily in substituent patterns, ring systems, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Properties Reference(s)
This compound -OCH2- (1), -Ph (2) C11H12N2O 188.23 Not reported (inferred: drug design) N/A
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole -4-OCH3-Ph (1), -4-F-Ph (2), -CH3 (4,5) C19H19FN2O 322.37 Optical materials, synthetic mediators
1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole -3-OCH3-Ph (1), -Ph (2), -CH3 (4,5) C18H18N2O 278.35 Structural studies (crystallography)
2-Phenyl-1H-imidazole -Ph (2) C9H8N2 144.17 Catalysis, intermediates
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzyl (1), -4-OCH3-Ph (2) (benzimidazole core) C21H19N2O 315.39 Not reported (fused-ring system)
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole (Compound 13) Biphenyl-methyl (1) C29H21F3N2 454.49 Late-stage diversification in drug synthesis

Substituent Effects on Physicochemical Properties

  • Methoxymethyl vs. Methoxyphenyl : The methoxymethyl group in the target compound is less sterically hindered than the methoxyphenyl substituents in compounds like 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole . This difference likely improves solubility and bioavailability compared to bulkier aryl-substituted analogs.
  • Methyl Groups at 4,5-Positions : Derivatives such as 1-(3-methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole exhibit increased hydrophobicity and crystallinity due to methyl groups, which may enhance thermal stability but reduce solubility.
  • Fused-Ring Systems: Benzimidazole derivatives (e.g., 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole ) feature a fused benzene ring, leading to extended π-conjugation and distinct electronic properties compared to monocyclic imidazoles.

Crystallographic and Structural Insights

  • Crystal Packing: The title compound in (1-(3-methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole) crystallizes in monoclinic systems with intermolecular C–H···N interactions , a feature likely shared by the target compound.
  • Software for Structural Analysis : SHELX programs are widely used for refining imidazole derivatives, underscoring the importance of computational tools in characterizing these compounds.

Biological Activity

1-(Methoxymethyl)-2-phenyl-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a methoxymethyl group attached to the imidazole ring, which enhances its pharmacological properties. The synthesis of this compound typically involves the reaction of 2-phenyl-1H-imidazole with methoxymethyl chloride in the presence of a suitable base, yielding the desired product with varying degrees of purity depending on the method employed .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. In a study evaluating various substituted imidazoles, compounds similar to this compound showed potent activity against a range of bacteria and fungi. For instance, derivatives demonstrated zones of inhibition against E. coli, S. aureus, and C. albicans in diffusion assays .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Target Organism
5a15E. coli
5b11S. aureus
5c20C. albicans
Streptomycin28E. coli

Anticancer Activity

Imidazole derivatives are also recognized for their anticancer properties. A study highlighted that certain imidazole compounds inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds derived from imidazoles have been shown to target cancer cell lines effectively .

Table 2: Cytotoxicity of Imidazole Derivatives Against Tumor Cell Lines

CompoundIC50 (µM)Cell Line
Compound A15HeLa
Compound B10MCF-7
Compound C5A549

The biological activity of imidazoles is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For example, some studies have shown that imidazole derivatives can act as inhibitors of key metabolic enzymes or as modulators of receptor activity, such as cannabinoid receptors . The amphoteric nature of the imidazole ring allows it to participate in both electrophilic and nucleophilic reactions, enhancing its versatility as a pharmaceutical agent .

Case Study 1: Antimicrobial Efficacy

In a clinical evaluation, a derivative closely related to this compound was tested for its efficacy against resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Case Study 2: Cancer Therapy

Another study focused on the use of imidazole derivatives in cancer therapy demonstrated that a specific compound significantly reduced tumor growth in xenograft models. The mechanism was linked to the inhibition of angiogenesis and induction of apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(methoxymethyl)-2-phenyl-1H-imidazole and its derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclocondensation of substituted aldehydes with amines under acidic or catalytic conditions. For example, derivatives with aryl substituents are synthesized via microwave-assisted reactions using ammonium acetate as a catalyst in ethanol or acetic acid . Optimization includes varying solvents (e.g., ethanol vs. DMF), catalysts (e.g., ZnO nanoparticles), and temperature (80–120°C) to improve yields (reported 70–88%) and purity. Characterization via IR, NMR, and elemental analysis validates structural integrity .

Q. How is X-ray crystallography applied to determine the molecular structure and conformation of this compound analogs?

  • Methodology : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and intermolecular interactions. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 11.7 Å, b = 20.2 Å, and β = 99.7° were reported for a structurally similar compound, 1-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthroimidazole . Multi-scan absorption corrections (e.g., SADABS) ensure data accuracy .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock4) predict the binding affinity of this compound derivatives to biological targets like EGFR or xanthine oxidase?

  • Methodology : Docking workflows involve:

  • Receptor preparation : Assign partial charges and optimize hydrogen bonding (e.g., for EGFR kinase domain PDB: 1M17).
  • Ligand flexibility : Enable side-chain rotations in binding pockets using the Lamarckian genetic algorithm.
  • Scoring : Analyze binding energies (ΔG) and hydrogen-bond interactions. For example, 2-phenyl-1H-benzimidazole derivatives showed binding energies of −8.2 to −9.6 kcal/mol to EGFR, correlating with experimental IC50 values . Cross-docking validation (e.g., against HIV protease) ensures robustness .

Q. What strategies resolve contradictions in biological activity data among structurally similar imidazole derivatives?

  • Methodology :

  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups like -NO2 vs. -OCH3) on bioactivity. For instance, 2-phenyl-1H-benzimidazole derivatives with -Cl substituents exhibited enhanced antimicrobial activity (MIC = 6.25 µg/mL) compared to -CH3 analogs .
  • Meta-analysis : Pool data from multiple studies to identify outliers. For example, discrepancies in IC50 values for xanthine oxidase inhibitors were attributed to variations in assay protocols (e.g., pH, substrate concentration) .

Q. How do crystallographic and spectroscopic data validate tautomeric forms of substituted imidazoles in solution versus solid states?

  • Methodology :

  • X-ray crystallography : Resolves tautomeric preferences (e.g., 1H vs. 3H-imidazole forms) via hydrogen-bond networks. For example, 2-(1H-indol-3-ylthio)-5-(difluoromethoxy)-1H-benzimidazole crystallized as a tautomeric mixture, confirmed by NMR coupling constants in DMSO-d6 .
  • Dynamic NMR : Monitors tautomerization rates at variable temperatures (e.g., coalescence temperatures >100°C indicate slow interconversion) .

Methodological Challenges

Q. What are the limitations of SHELX software in refining high-Z or twinned crystals of imidazole derivatives?

  • Critical Analysis : SHELXL struggles with severe twinning (e.g., hemihedral twins) due to pseudo-symmetry, requiring manual intervention in HKLF5 files. For high-Z structures (e.g., bromine-substituted analogs), absorption effects (μ > 5 mm⁻¹) necessitate empirical corrections (e.g., SADABS multi-scan) . Alternative programs like OLEX2 or CRYSTALS may improve convergence.

Q. How does regioselective C–H functionalization of imidazoles impact the synthesis of complex derivatives?

  • Case Study : Pd-catalyzed C–H activation enables late-stage diversification. For example, 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole underwent regioselective coupling with bromobenzotrifluoride to yield a trifluoromethyl-substituted analog (yield: 82%, purity >95% by HPLC). Key parameters include ligand choice (e.g., XPhos) and solvent (toluene at 110°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(methoxymethyl)-2-phenyl-1H-imidazole
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